molecular formula C6H4ClFN2 B8573025 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

Cat. No.: B8573025
M. Wt: 158.56 g/mol
InChI Key: JAXHITJVHCTUMQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine typically involves the introduction of chlorine, fluorine, and vinyl groups into the pyrimidine ring. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable vinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Addition Reactions: Substituted ethyl derivatives.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The presence of the fluorine atom enhances its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4ClFN2

Molecular Weight

158.56 g/mol

IUPAC Name

2-chloro-4-ethenyl-5-fluoropyrimidine

InChI

InChI=1S/C6H4ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h2-3H,1H2

InChI Key

JAXHITJVHCTUMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=NC=C1F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dichloro-5-fluoropyrimidine (111 g, 661.47 mmol, 1.00 equiv., 99.5%), potassium trifluoro(vinyl)borate (98 g, 716.72 mmol, 1.08 equiv., 98%), TEA (67 g, 98%), 1-propanol (1100 mL), PdCl2(dppf).CH2Cl2 (27 g, 33.06 mmol, 0.05 equiv) were added into five 2000-mL pressure tank reactors which purged and maintained with an inert atmosphere of nitrogen. The resulting solution was stirred overnight at 105° C. The reaction mixture of five batches was combined and then cooled to room temperature with a water bath. The solid was filtered out. The filtrate was concentrated under reduced vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:20) to afford 2-chloro-4-ethenyl-5-fluoropyrimidin as a highly volatile yellow oil.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
[Compound]
Name
five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
1100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-5-fluoropyrimidine (5.0 g, 30.0 mmol, 1.0 equiv), tributyl(vinyl)tin (10.4 g, 33.0 mmol, 1.1 equiv) in dichloromethane (50 mL) was degassed with a stream of nitrogen for 10 minutes. Bis(triphenylphosphine)palladium(II) chloride (0.53 g, 0.75 mmol, 0.025 equiv) was added. The resulting mixture was degassed with a stream of nitrogen for an additional 15 minutes and heated at reflux for 24 hours. The reaction mixture was cooled to room temperature and quenched with an aqueous potassium fluoride solution (2 M, 75 mL, 5 equiv). The resulting mixture was allowed to stir for 2 hours and filtered through Celite®. The filtrate was poured into a separatory funnel and separated. The organic layer was washed with water (20 mL) and saturated brine (20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure at 20° C. The resulting crude product was purified on an AnaLogix® (SF40-115 g) column. The gradient utilized for the purification was 10 minutes isocratic pentane, followed by a 20 minutes ramp to 5% diethyl ether in pentane. The pure fractions were combined and concentrated under reduced pressure at 20° C. to give 2-chloro-5-fluoro-4-vinylpyrimidine as an oil (3.65 g, 77% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
catalyst
Reaction Step Three

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